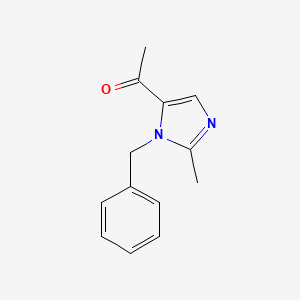![molecular formula C13H16N2O2 B13939266 5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine is a complex organic compound with a unique structure that combines a tetrahydropyran ring and a pyrrolopyridine moiety
准备方法
The synthesis of 5-((tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Construction of the Pyrrolopyridine Moiety: The pyrrolopyridine structure is formed through a series of condensation reactions involving pyrrole and pyridine derivatives.
Final Coupling: The tetrahydropyran and pyrrolopyridine units are coupled together using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
科学研究应用
5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-((tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine can be compared with similar compounds such as:
5-((Tetrahydro-2h-pyran-2-yl)methoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar tetrahydropyran structure but differs in the attached functional groups.
2-Methoxytetrahydropyran: This compound shares the tetrahydropyran ring but lacks the pyrrolopyridine moiety.
Tetrahydropyran: A simpler compound with only the tetrahydropyran ring, used as a solvent and intermediate in organic synthesis.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
5-(oxan-4-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H16N2O2/c1-4-14-13-11(1)7-12(8-15-13)17-9-10-2-5-16-6-3-10/h1,4,7-8,10H,2-3,5-6,9H2,(H,14,15) |
InChI 键 |
WPAJESYCPOVCAZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1COC2=CN=C3C(=C2)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)





![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)
![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)




